molecular formula C11H13ClN2 B6167442 4-(pyrrolidin-3-yl)benzonitrile hydrochloride CAS No. 1203684-95-0

4-(pyrrolidin-3-yl)benzonitrile hydrochloride

Cat. No.: B6167442
CAS No.: 1203684-95-0
M. Wt: 208.69 g/mol
InChI Key: ADAOXRVBGBUQQA-UHFFFAOYSA-N
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Description

4-(pyrrolidin-3-yl)benzonitrile hydrochloride is a chemical compound that features a pyrrolidine ring attached to a benzonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyrrolidin-3-yl)benzonitrile hydrochloride typically involves the construction of the pyrrolidine ring followed by its attachment to the benzonitrile group. One common method involves the cyclization of appropriate precursors under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency .

Chemical Reactions Analysis

Types of Reactions

4-(pyrrolidin-3-yl)benzonitrile hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(pyrrolidin-3-yl)benzonitrile hydrochloride is unique due to its specific structural configuration, which imparts distinct biological activities and chemical properties. Its ability to inhibit lysine-specific demethylase 1 sets it apart from other similar compounds, making it a valuable molecule in drug discovery and development .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(pyrrolidin-3-yl)benzonitrile hydrochloride involves the reaction of 4-bromobenzonitrile with pyrrolidine followed by hydrochloric acid treatment to obtain the final product.", "Starting Materials": [ "4-bromobenzonitrile", "pyrrolidine", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-bromobenzonitrile is reacted with pyrrolidine in the presence of a base such as potassium carbonate in anhydrous DMF to obtain 4-(pyrrolidin-3-yl)benzonitrile.", "Step 2: The crude product from step 1 is treated with hydrochloric acid to obtain the final product, 4-(pyrrolidin-3-yl)benzonitrile hydrochloride." ] }

CAS No.

1203684-95-0

Molecular Formula

C11H13ClN2

Molecular Weight

208.69 g/mol

IUPAC Name

4-pyrrolidin-3-ylbenzonitrile;hydrochloride

InChI

InChI=1S/C11H12N2.ClH/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11;/h1-4,11,13H,5-6,8H2;1H

InChI Key

ADAOXRVBGBUQQA-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CC=C(C=C2)C#N.Cl

Purity

95

Origin of Product

United States

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